N'-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide;hydrochloride
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Overview
Description
N’-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide;hydrochloride is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide;hydrochloride typically involves the reaction of 2-methylquinoline with phenylhydrazine in the presence of a suitable solvent such as ethanol or methanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting hydrazide is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound . Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide;hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as matrix metalloproteinases and tumor necrosis factor, which play crucial roles in various biological processes . By inhibiting these enzymes, the compound can exert its antimicrobial, antiviral, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: A precursor in the synthesis of N’-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide;hydrochloride.
Phenylhydrazine: Another precursor used in the synthesis.
Quinoline N-oxides: Oxidized derivatives of quinoline.
Uniqueness
N’-(2-Methylquinolin-4-yl)-3-phenylpropanehydrazide;hydrochloride stands out due to its unique combination of a quinoline ring and a hydrazide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(2-methylquinolin-4-yl)-3-phenylpropanehydrazide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O.ClH/c1-14-13-18(16-9-5-6-10-17(16)20-14)21-22-19(23)12-11-15-7-3-2-4-8-15;/h2-10,13H,11-12H2,1H3,(H,20,21)(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRYJUXRTQCGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NNC(=O)CCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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